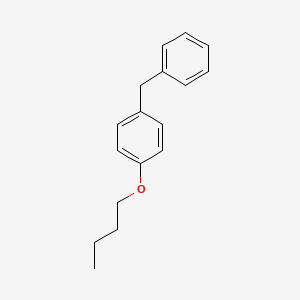
1-Benzyl-4-butoxybenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Benzyl-4-butoxybenzene is an organic compound that belongs to the class of alkylbenzenes It consists of a benzene ring substituted with a benzyl group and a butoxy group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-Benzyl-4-butoxybenzene can be synthesized through several methods. One common approach involves the Friedel-Crafts alkylation reaction, where benzene is alkylated with benzyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃). The butoxy group can be introduced through a nucleophilic substitution reaction using butyl bromide and a suitable base like sodium hydroxide (NaOH) .
Industrial Production Methods: Industrial production of this compound typically involves large-scale Friedel-Crafts alkylation followed by nucleophilic substitution. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques such as distillation and recrystallization are common in industrial settings.
Análisis De Reacciones Químicas
Types of Reactions: 1-Benzyl-4-butoxybenzene undergoes various chemical reactions, including:
Reduction: The compound can be reduced to form the corresponding alkane using reducing agents such as lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophilic substitution reactions can occur at the benzylic position, where the benzyl group can be replaced by other nucleophiles .
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.
Substitution: Sodium hydroxide (NaOH) or other strong bases in polar solvents.
Major Products:
Oxidation: Benzoic acid derivatives.
Reduction: Corresponding alkanes.
Substitution: Various substituted benzyl derivatives.
Aplicaciones Científicas De Investigación
1-Benzyl-4-butoxybenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials .
Mecanismo De Acción
The mechanism of action of 1-Benzyl-4-butoxybenzene involves its interaction with molecular targets through various pathways:
Electrophilic Aromatic Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions, where an electrophile attacks the aromatic ring, forming a sigma complex followed by deprotonation to restore aromaticity .
Nucleophilic Substitution: The benzylic position is susceptible to nucleophilic attack due to the resonance stabilization of the resulting carbocation .
Comparación Con Compuestos Similares
1-Benzyl-4-butoxybenzene can be compared with other similar compounds such as:
Benzyl Alcohol: Similar structure but with a hydroxyl group instead of a butoxy group.
Benzyl Chloride: Contains a chlorine atom instead of a butoxy group.
Butylbenzene: Lacks the benzyl group and only has a butyl group attached to the benzene ring.
Uniqueness: this compound is unique due to the presence of both a benzyl and a butoxy group, which imparts distinct chemical properties and reactivity compared to other similar compounds .
Propiedades
Número CAS |
85243-20-5 |
|---|---|
Fórmula molecular |
C17H20O |
Peso molecular |
240.34 g/mol |
Nombre IUPAC |
1-benzyl-4-butoxybenzene |
InChI |
InChI=1S/C17H20O/c1-2-3-13-18-17-11-9-16(10-12-17)14-15-7-5-4-6-8-15/h4-12H,2-3,13-14H2,1H3 |
Clave InChI |
CZHQGHDZQXOCIO-UHFFFAOYSA-N |
SMILES canónico |
CCCCOC1=CC=C(C=C1)CC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


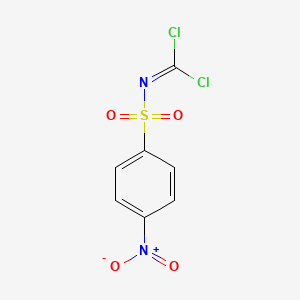
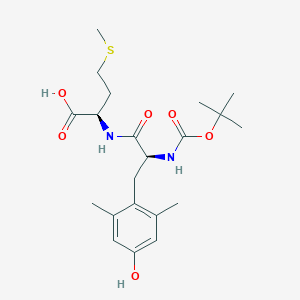
![2-(3,4-Dimethoxyphenyl)-1-[4-[2-(3,4-dimethoxyphenyl)acetyl]piperazin-1-yl]ethanone](/img/structure/B14414336.png)
![7,7-Dichloro-1-methyl-4-prop-1-en-2-ylbicyclo[4.1.0]heptane](/img/structure/B14414350.png)
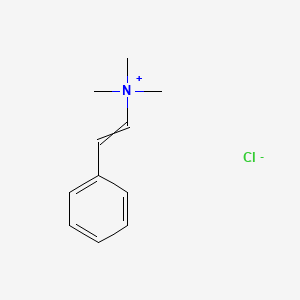

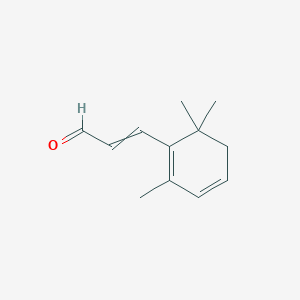
![6-Methyl-N-(pyridin-2-yl)-1-[(pyridin-2-yl)imino]-1H-isoindol-3-amine](/img/structure/B14414383.png)
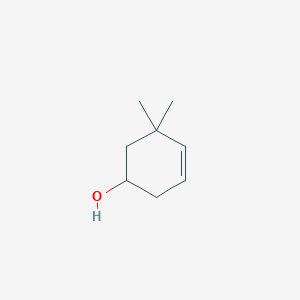



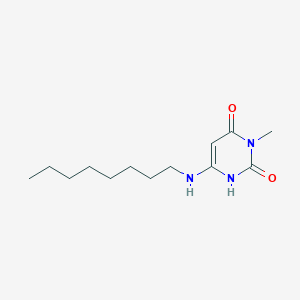
![3,5-Dibromo-4-[(4-chloronaphthalen-1-yl)oxy]aniline](/img/structure/B14414427.png)
